molecular formula C20H32O2 B1252000 17beta-Hydroxy-4alpha-methyl-5-alpha-androstan-3-one CAS No. 10147-53-2

17beta-Hydroxy-4alpha-methyl-5-alpha-androstan-3-one

Cat. No. B1252000
CAS RN: 10147-53-2
M. Wt: 304.5 g/mol
InChI Key: XHGXHTGXZKYMDE-VDBAHQDGSA-N
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Description

17beta-hydroxy-4alpha-methyl-5alpha-androstan-3-one is an androstanoid that is 5alpha-androstane substituted by a methyl group at position 4, a hydroxy group at position 17 and an oxo group at position 3. It is a 17beta-hydroxy steroid, an androstanoid, a 3-oxo-5alpha-steroid and a 4alpha-methyl-3-oxosteroid. It derives from a hydride of a 5alpha-androstane.

Scientific Research Applications

Androstane Steroids in Adult Men
A study focused on quantifying various neuroactive androstane steroids and their polar conjugates in the serum of adult men. The results emphasized the importance of these steroids in potentially influencing brain concentrations through metabolic pathways, suggesting a neuromodulating effect in males (Kancheva et al., 2007).

Age-Related Changes and Metabolic Pathways

Age-Related Changes in Androstane Levels
Research has shown significant age-related changes in the serum levels of certain androstane steroids, which align with the declining levels of other major androgens like testosterone and dihydrotestosterone, suggesting an age-dependent modulation of these neuroactive steroids (Ghanadian & Puah, 1981).

Kinetics of Androstane Steroids
Studies on the kinetics of specific androstane steroids, like 5alpha-androstane-3alpha, 17beta-diol, have revealed insights into their metabolic clearance rates, production rates, and hepatic extraction, highlighting their unique metabolic and kinetic properties compared to other androgens (Kinouchi & Horton, 1974).

Androgen Metabolism and Variability

Determinants of Steroid Hormone Variability
An exploration of the determinants of steroid hormone variability emphasized the significant roles of age, body mass index (BMI), race, and lifestyle factors in influencing the levels of various steroid hormones, including androstane derivatives (Ukkola et al., 2001).

Testosterone Metabolism and Androstane Precursors
Investigations into testosterone metabolism revealed that certain androstane steroids are significant precursors of urinary androstanediols, providing insights into the metabolic pathways and transformations of these androgens (Mauvais-Jarvis et al., 1968).

properties

CAS RN

10147-53-2

Product Name

17beta-Hydroxy-4alpha-methyl-5-alpha-androstan-3-one

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4S,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h12-16,18,22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

XHGXHTGXZKYMDE-VDBAHQDGSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O

SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O

Canonical SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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